molecular formula C17H16F3NOS2 B2375577 (7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1706054-36-5

(7-(Thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2375577
CAS No.: 1706054-36-5
M. Wt: 371.44
InChI Key: QJNOYFQAOMORLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves reactions between precursors containing the desired functional groups. For instance, a reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide, conducted in the presence of triethylamine and DMF, resulted in the formation of a related compound .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiophene ring, thiazepane ring, and trifluoromethylphenyl group. Each of these functional groups can participate in different types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene and thiazepane rings could influence its solubility, while the trifluoromethyl group could affect its reactivity .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized through various techniques such as UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry. Its structural optimization and vibrational spectra interpretation were performed using density functional theory calculations (Shahana & Yardily, 2020).

Antibacterial Activity

  • Molecular docking studies conducted on the compound indicate its potential antibacterial activity. This is significant for exploring new antibacterial agents (Shahana & Yardily, 2020).

Applications in Material Science and Pharmaceuticals

  • Substituted thiophenes, a key component of this compound, are noted for their wide spectrum of biological activities and applications in material science. This includes uses in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Antitumor Activity

  • Related compounds have shown inhibitory effects on a range of cancer cell lines, particularly leukemia, lung cancer, and renal cancer. This suggests potential antitumor applications for the compound (Bhole & Bhusari, 2011).

Photovoltaic Applications

  • The compound's structural relatives have been used to enhance the efficiency of polymer solar cells, indicating potential applications in solar energy technology (Zhou et al., 2013).

Cytoprotective Activities

  • Phenyl(thiophen-2-yl)methanone derivatives, closely related to the compound , have shown cytoprotective activities against oxidative stress-induced injury in human umbilical vein endothelial cells, highlighting potential therapeutic applications (Lian, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

(7-thiophen-2-yl-1,4-thiazepan-4-yl)-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NOS2/c18-17(19,20)13-5-3-12(4-6-13)16(22)21-8-7-15(24-11-9-21)14-2-1-10-23-14/h1-6,10,15H,7-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNOYFQAOMORLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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